1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
Overview
Description
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,5-dioxopyrrole derivatives, followed by the introduction of phenyl groups through various coupling reactions. Key reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c35-27(23-3-1-5-25(19-23)33-29(37)15-16-30(33)38)13-11-21-7-9-22(10-8-21)12-14-28(36)24-4-2-6-26(20-24)34-31(39)17-18-32(34)40/h1-20H/b13-11+,14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEVQYWWBHPSBB-PHEQNACWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC(=CC=C4)N5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)C4=CC(=CC=C4)N5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416719 | |
Record name | STK061533 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-40-3 | |
Record name | STK061533 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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